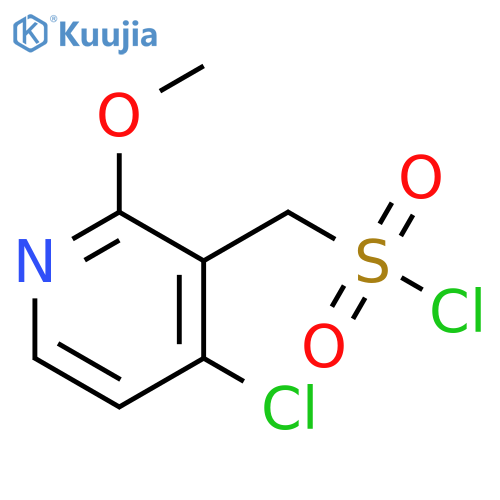

Cas no 2229380-76-9 ((4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride)

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride

- 4-Chloro-2-methoxy-3-pyridinemethanesulfonyl chloride (ACI)

- 2229380-76-9

- EN300-1990767

-

- インチ: 1S/C7H7Cl2NO3S/c1-13-7-5(4-14(9,11)12)6(8)2-3-10-7/h2-3H,4H2,1H3

- InChIKey: WEFKLRFMTVGEKK-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC=CC(Cl)=C1CS(Cl)(=O)=O

計算された属性

- せいみつぶんしりょう: 254.9523696g/mol

- どういたいしつりょう: 254.9523696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.530±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 349.8±42.0 °C(Predicted)

- 酸性度係数(pKa): 2.57±0.10(Predicted)

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990767-5.0g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 5g |

$5179.0 | 2023-05-26 | ||

| Enamine | EN300-1990767-0.1g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-5g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-2.5g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-10.0g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 10g |

$7681.0 | 2023-05-26 | ||

| Enamine | EN300-1990767-0.5g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-10g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-1.0g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 1g |

$1785.0 | 2023-05-26 | ||

| Enamine | EN300-1990767-0.25g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1990767-0.05g |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride |

2229380-76-9 | 0.05g |

$827.0 | 2023-09-16 |

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride 関連文献

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chlorideに関する追加情報

CAS No.2229380-76-9および(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chlorideの専門的解説

CAS No.2229380-76-9で登録される(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chlorideは、有機合成化学において重要なスルホニルクロリド誘導体です。この化合物は、医薬品中間体や機能性材料の合成においてキーインターミディエートとして注目されています。近年、AI創薬や自動合成プラットフォームの発展に伴い、このような特殊ピリジン誘導体への関心が高まっています。

化学構造的には、4-クロロ-2-メトキシピリジン骨格にメタンスルホニルクロリド基が結合した特徴的な構造を持ちます。このユニークな分子設計により、選択的反応性や官能基互換性に優れている点が、多くの研究者から評価されています。グリーンケミストリーの観点からも、この化合物を用いた原子効率的な合成法の開発が進められています。

応用分野では、創薬研究における分子構築ブロックとして特に重要です。COVID-19関連研究以降、抗ウイルス剤開発やプロテアーゼ阻害剤設計において、類似構造の需要が増加しています。また、電子材料分野では、有機半導体前駆体としての可能性も探求されています。SDGs関連技術として、持続可能な合成プロセスへの適用事例も報告され始めています。

合成方法に関しては、ピリジン環の選択的ハロゲン化とメトキシ化反応を経て、最終的にスルホニル化反応を行う多段階プロセスが一般的です。最近ではフローケミストリー技術を活用した連続合成法や、バイオカタリシスを利用した環境調和型手法の開発が進められています。リアルタイム分析技術(PAT)を組み合わせたスマート製造への応用も注目されています。

安定性と取り扱いについては、水分感受性が高いため、不活性ガス下での操作が推奨されます。保管時には遮光条件と低温保存が品質維持に有効です。分析手法としては、HPLC-MSやNMR分光法による純度評価が標準的です。結晶多形の制御に関する研究も行われています。

市場動向を見ると、精密医療や個別化治療の進展に伴い、このような高機能中間体の需要は拡大傾向にあります。デジタルツイン技術を活用した仮想スクリーニングにおいても、類似構造が頻繁に利用されています。サプライチェーンの観点からは、地域分散型生産モデルへの適合性が検討されています。

今後の展望としては、自動化合成と機械学習を組み合わせたハイスループット探索への応用が期待されています。カーボンニュートラルを目指した新規合成経路の開発や、バイオベース原料からの製造プロセス研究も活発化しています。宇宙創薬のような新興分野でも、この化合物の特性が注目されています。

学術的研究では、分子ダイナミクスシミュレーションを用いた反応機構解明や、クリックケミストリーとの組み合わせによるライブラリー構築が行われています。メタバース環境を活用した仮想実験教育ツールとしても、この化合物が教材に採用されるケースが増えています。

規制動向に関しては、REACH規制やグリーンサステナブルケミストリーの基準に対応した製造プロセスの確立が業界の課題です。ブロックチェーン技術を活用したトレーサビリティシステムの構築も進められています。ESG投資の観点から、この化合物のライフサイクルアセスメント研究が重要性を増しています。

総括すると、CAS No.2229380-76-9の(4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chlorideは、次世代医療と先進材料科学を支える多機能化学物質として、その可能性がますます広がっています。デジタルトランスフォーメーションとサステナビリティの両立を目指した研究開発が、今後の主要なトレンドとなるでしょう。

2229380-76-9 ((4-chloro-2-methoxypyridin-3-yl)methanesulfonyl chloride) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)